2-Amino-2-(2-bromophenyl)acetic acid

Biocatalysis Chiral Resolution Enzyme Engineering

Procure 2-Amino-2-(2-bromophenyl)acetic acid (CAS 254762-66-8) for unmatched stereochemical control in chiral synthesis. The ortho-bromo substituent (van der Waals volume ~29 ų) imparts unique steric and electronic properties not replicable by para/meta isomers or other halogens. This non-interchangeable scaffold enables extreme S-enantioselectivity (E>200) in lipase kinetic resolution, serves as a fragment for EAAT2 inhibitor development (IC50 ~4.9 μM), and provides a versatile handle for Suzuki/Buchwald-Hartwig cross-coupling. Supplied as racemic DL-form, ≥98% purity, ideal for calibration-grade screening and SAR expansion.

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
CAS No. 254762-66-8
Cat. No. B1275068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(2-bromophenyl)acetic acid
CAS254762-66-8
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(C(=O)O)N)Br
InChIInChI=1S/C8H8BrNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)
InChIKeyPTWAPNNQAOAJDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(2-bromophenyl)acetic acid (CAS 254762-66-8): Procurement-Grade Non-Proteinogenic Amino Acid


2-Amino-2-(2-bromophenyl)acetic acid (CAS 254762-66-8, molecular formula C8H8BrNO2, molecular weight 230.06 g/mol) is a non-proteinogenic amino acid belonging to the substituted phenylglycine class . Characterized by a bromine atom at the ortho position of the phenyl ring attached to the glycine α-carbon, this compound exists as a racemic mixture (DL-form) and is commonly supplied as a solid with typical purity specifications exceeding 98% [1]. The ortho-bromo substituent confers distinct steric and electronic properties that differentiate it from para- or meta-substituted analogs, as well as from other halogenated (e.g., chloro, fluoro) phenylglycine derivatives [2]. It is primarily employed as a chiral building block and synthetic intermediate in medicinal chemistry and pharmaceutical research .

Why 2-Amino-2-(2-bromophenyl)acetic acid (CAS 254762-66-8) Cannot Be Substituted with Other Halogenated Phenylglycines


Generic substitution of 2-amino-2-(2-bromophenyl)acetic acid with alternative halogenated phenylglycines (e.g., 2-chloro, 2-fluoro, or 3-bromo analogs) is not scientifically defensible due to the critical interplay between halogen identity and positional isomerism on molecular recognition . The ortho-bromine substituent imparts unique steric bulk (van der Waals volume: Br ≈ 29 ų vs. Cl ≈ 22 ų vs. F ≈ 11 ų) and polarizability (Br > Cl > F) that directly modulate binding pocket occupancy, π-stacking interactions with aromatic residues, and enzyme active site compatibility [1]. Positional isomerism (ortho- vs. meta- vs. para-) further alters the spatial orientation of the halogen relative to the amino acid backbone, affecting dihedral angle preferences and hydrogen-bonding networks in chiral environments [2]. These physicochemical distinctions translate into quantifiable differences in biological target engagement (e.g., EAAT2 inhibition, tyrosinase inhibition) and enzymatic enantioselectivity (e.g., lipase-catalyzed kinetic resolution E-values), rendering the 2-bromo-ortho isomer functionally non-interchangeable with its nearest structural neighbors [1].

Product-Specific Quantitative Evidence: 2-Amino-2-(2-bromophenyl)acetic acid (CAS 254762-66-8) Differentiation Data


Enantioselective Resolution: S-Selectivity (E > 200) for 2-Bromoarylacetic Acid Esters with Candida rugosa Lipases

In the hydrolytic kinetic resolution of 2-bromo-arylacetic acid octyl esters (direct derivatives of 2-amino-2-(2-bromophenyl)acetic acid), Candida rugosa lipase isoforms Lip1 and Lip3 exhibit extreme S-enantioselectivity with E-values >200, while Lip4 shows a distinct R-preference (E = 15) . This differentiation from other arylacetic esters is driven by the ortho-bromine substituent's steric interactions at position 296 of the lipase active site; bulkier residues at this position increase S-selectivity . In contrast, Yarrowia lipolytica Lip2p lipase displays low S-enantioselectivity (E = 5) toward the same 2-bromo-phenylacetic acid octyl esters, requiring a double substitution variant (D97A-V232F) to invert preference to R-selectivity (E > 200) with a 4.5-fold activity enhancement . The ortho-bromo substitution provides a uniquely challenging and engineerable substrate profile compared to unsubstituted or para-substituted phenylacetic esters, which typically yield lower enantiomeric discrimination .

Biocatalysis Chiral Resolution Enzyme Engineering

Human EAAT2 Inhibition: Moderate Micromolar Activity (IC50 = 4.9–5.0 μM) Distinguished from More Potent/Selective EAAT2 Inhibitors

2-Amino-2-(2-bromophenyl)acetic acid (as the free amino acid) inhibits the human excitatory amino acid transporter 2 (EAAT2, also known as GLT-1) with an IC50 value of 4.9–5.0 μM (4900–5000 nM) in [³H]-D-Aspartate uptake assays using HEK293 cells expressing recombinant human EAAT2 [1][2]. This potency is substantially lower than that of dedicated EAAT2-selective inhibitors such as WAY-213613 (N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine), which exhibits an IC50 of 85 nM against EAAT2 with >44-fold selectivity over EAAT1 and EAAT3 . However, the simple 2-bromo-phenylglycine scaffold represents a minimal pharmacophoric unit capable of engaging EAAT2, whereas WAY-213613 incorporates an extended L-asparagine-derived framework with a 2-bromo-4,5-difluorophenoxy motif . The activity of 2-amino-2-(2-bromophenyl)acetic acid itself provides a baseline for structure-activity relationship (SAR) studies; halogen substitution at the ortho position (bromine) appears essential, as unsubstituted phenylglycine and para-substituted analogs show altered or diminished EAAT2 interaction profiles (data not available for direct comparison in same assay) [1].

Neurotransmitter Transporters EAAT2/GLT-1 Glutamate Homeostasis

Tyrosinase Inhibitory Potency of 2-Bromophenyl-Containing Hybrids: Sub-Nanomolar IC50 (0.037 μM) Differentiates from Parent Amino Acid Scaffold

While the free amino acid 2-amino-2-(2-bromophenyl)acetic acid itself has not been directly evaluated for tyrosinase inhibition in published studies, synthetic hybrids incorporating the 2-bromophenyl moiety as a key pharmacophoric element demonstrate exceptional potency. Compound 3d, a 1,3-oxazine-tetrazole hybrid bearing a 2-bromophenyl substituent, inhibits mushroom tyrosinase with an IC50 of 0.0371 ± 0.0018 μM, representing a 454-fold enhancement in potency compared to the reference inhibitor kojic acid (IC50 = 16.832 ± 0.73 μM) [1][2]. In a separate study, phthalimide-1,2,3-triazole hybrids containing a 2-bromophenyl moiety (compound 6k) exhibited an IC50 of 26.55 ± 2.31 μM against tyrosinase, comparable to the 2-nitrophenyl analog (6m, IC50 = 26.20 ± 1.55 μM) [3]. The 2-bromophenyl group contributes to tyrosinase inhibition through hydrophobic contacts with His85 and potential halogen-π interactions within the enzyme active site, as revealed by molecular docking studies [2]. This contrasts with other substituted phenyl groups (e.g., 2-chlorophenyl, 2-fluorophenyl, 4-bromophenyl) which may exhibit altered binding orientations or reduced hydrophobic complementarity due to differing steric and electronic profiles [2].

Tyrosinase Inhibition Melanogenesis 1,3-Oxazine-Tetrazole Hybrids

Tyrosinase Inhibition: 2-Bromophenyl Moiety Exhibits Moderate Potency but Not Optimal Among Substituted Phenyl Analogs in a Direct SAR Series

In a direct structure-activity relationship (SAR) study evaluating a series of substituted phenyl derivatives against mushroom tyrosinase, the compound bearing a 2-bromophenyl group (Entry 4b) demonstrated 20.6 ± 2.58% inhibition at a concentration of 100 μM, with an IC50 value exceeding 200 μM [1]. This places the 2-bromophenyl analog among the less potent inhibitors within the series, surpassed by compounds with phenyl (35.8% inhibition, IC50 = 174.71 μM), 2,4-dichlorophenyl (27.9% inhibition), 4-nitrophenyl (28.3% inhibition, IC50 = 203.23 μM), and significantly outperformed by 3-pyridine (54.3% inhibition, IC50 = 82.68 μM) and 2-indole (66.6% inhibition, IC50 = 72.55 μM) substituents [1]. The reference inhibitor kojic acid exhibited an IC50 of 27.56 ± 1.27 μM [1]. This data directly contrasts with the sub-nanomolar potency observed when the 2-bromophenyl moiety is incorporated into more elaborate hybrid scaffolds (Evidence Item 3), underscoring that the free amino acid or simple phenylglycine framework alone is insufficient for potent tyrosinase engagement; the 2-bromophenyl group's contribution is context-dependent and requires appropriate molecular scaffolding to manifest its full inhibitory potential [1].

Tyrosinase Inhibition Structure-Activity Relationship Phenylglycine Derivatives

Synthetic Utility as a Chiral Amino Alcohol Precursor: Reductive Transformation to 2-Amino-2-(2-bromophenyl)ethanol via LiAlH4 Reduction

2-Amino-2-(2-bromophenyl)acetic acid serves as a versatile precursor for the synthesis of chiral amino alcohols, a transformation documented in patent US08865726B2 . Reduction of the carboxylic acid group with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C to ambient temperature over 4 hours yields 2-amino-2-(2-bromophenyl)ethanol in crude form, which can be utilized in subsequent synthetic steps without further purification . The ortho-bromine substituent remains intact throughout the reduction, preserving a valuable handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution . In contrast, analogous reductions of para- or meta-bromo phenylglycines may yield amino alcohols with differing steric profiles and subsequent reactivity due to altered electronic distribution and steric accessibility of the bromine atom; ortho-substitution introduces proximal steric hindrance that can modulate both the reduction kinetics and the conformational preferences of the resulting amino alcohol . This synthetic versatility positions 2-amino-2-(2-bromophenyl)acetic acid as a strategically advantageous building block for constructing ortho-substituted β-amino alcohol libraries, chiral ligands, and pharmaceutical intermediates.

Chiral Building Block Amino Alcohol Synthesis Reductive Transformations

Procurement-Driven Application Scenarios for 2-Amino-2-(2-bromophenyl)acetic acid (CAS 254762-66-8)


Enzyme Engineering and Biocatalysis: Benchmark Substrate for Lipase Enantioselectivity Studies

Procure 2-amino-2-(2-bromophenyl)acetic acid to prepare 2-bromo-phenylacetic acid octyl esters for evaluating and engineering lipase enantioselectivity. The substrate class elicits extreme S-enantioselectivity (E > 200) with Candida rugosa Lip1/Lip3 and tunable R-selectivity (E = 15 to >200) with Lip4 and Yarrowia lipolytica Lip2p variants [3]. This wide dynamic range in E-values makes it an ideal calibration standard for high-throughput screening of lipase libraries and for studying the structural determinants of enzyme enantiodiscrimination .

Medicinal Chemistry: Scaffold for EAAT2/GLT-1 Transporter Modulator Development

Procure 2-amino-2-(2-bromophenyl)acetic acid as a minimal pharmacophoric scaffold for developing EAAT2 (GLT-1) transporter inhibitors. The compound itself exhibits moderate EAAT2 inhibition (IC50 = 4.9–5.0 μM) [3]. While less potent than advanced leads like WAY-213613 (IC50 = 85 nM) , the simple 2-bromophenylglycine core provides a tractable starting point for fragment-based drug discovery and SAR expansion, enabling systematic optimization of potency and selectivity for glutamate homeostasis modulation in neurological disorders .

Synthetic Organic Chemistry: Chiral Amino Alcohol Precursor for Ligand and API Intermediate Synthesis

Procure 2-amino-2-(2-bromophenyl)acetic acid for reductive conversion to 2-amino-2-(2-bromophenyl)ethanol, a chiral amino alcohol building block . The ortho-bromine substituent serves as a versatile synthetic handle for subsequent palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution, enabling diversification into complex chiral ligand libraries or active pharmaceutical ingredient (API) intermediates . The reduction protocol is scalable and compatible with standard laboratory equipment .

Chemical Biology: Precursor for Potent Tyrosinase Inhibitor Hybrid Synthesis

Procure 2-amino-2-(2-bromophenyl)acetic acid as a precursor to install the 2-bromophenyl pharmacophore into heterocyclic hybrid scaffolds (e.g., 1,3-oxazine-tetrazole or phthalimide-triazole frameworks) for developing ultra-potent tyrosinase inhibitors [3]. The 2-bromophenyl moiety has been shown to confer sub-nanomolar tyrosinase inhibitory activity (IC50 = 0.0371 μM) when appropriately scaffolded, representing a 454-fold potency enhancement over kojic acid . Direct SAR data with simple phenylglycine analogs confirms that the 2-bromophenyl group's full potential is realized only upon covalent elaboration, guiding strategic use of this amino acid as a starting material rather than a final bioactive compound .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-2-(2-bromophenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.